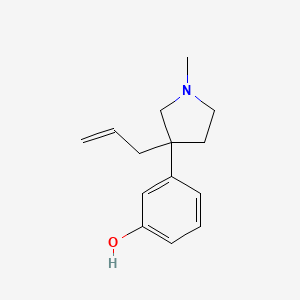

3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

38906-48-8 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

3-(1-methyl-3-prop-2-enylpyrrolidin-3-yl)phenol |

InChI |

InChI=1S/C14H19NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h3-6,10,16H,1,7-9,11H2,2H3 |

InChI Key |

QJBSWGUVFSZSSA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)(CC=C)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from its constituent parts: a 1,3-disubstituted phenol (B47542), an allyl group, and an N-methylpyrrolidine ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the allyl group protons, and the protons of the methyl and pyrrolidine (B122466) moieties. The aromatic protons on the phenol ring would likely appear in the range of 6.5-7.5 ppm. The vinyl protons of the allyl group would resonate between 5.0 and 6.0 ppm, with the methylene (B1212753) protons of the allyl group appearing around 2.5-3.5 ppm. The N-methyl group protons would present as a singlet around 2.3-2.5 ppm, and the pyrrolidine ring protons would exhibit complex multiplets in the 1.5-3.5 ppm region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons would generate signals between 110 and 160 ppm, with the carbon bearing the hydroxyl group resonating at the higher end of this range. The carbons of the allyl group would be expected in the olefinic region (115-140 ppm) and the aliphatic region (around 40 ppm). The N-methyl carbon would appear around 40-45 ppm, while the pyrrolidine ring carbons would be found between 20 and 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.5-5.5 (broad singlet) | - |

| Aromatic C-H | 6.5-7.5 (multiplets) | 110-130 |

| Aromatic C-O | - | 155-160 |

| Aromatic C-C | - | 130-145 |

| Allyl =CH₂ | 5.0-5.2 (multiplet) | 115-120 |

| Allyl -CH= | 5.7-6.0 (multiplet) | 130-135 |

| Allyl -CH₂- | 2.5-3.0 (doublet) | 40-45 |

| Pyrrolidine -CH₂- | 1.5-3.5 (multiplets) | 20-60 |

| Pyrrolidine N-CH₃ | 2.3-2.5 (singlet) | 40-45 |

| Pyrrolidine C-N | - | 50-60 |

| Pyrrolidine C-C(allyl)(Aryl) | - | 45-55 |

Mass Spectrometry (MS and HRMS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound and its fragments, confirming the molecular weight and offering insights into its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

For this compound, the molecular ion peak [M]⁺ would be observed at m/z 217. The fragmentation pattern would likely involve the loss of the allyl group (C₃H₅), leading to a fragment at m/z 176. Another characteristic fragmentation pathway would be the cleavage of the C-N bond in the pyrrolidine ring, which could result in various charged species. For instance, cleavage could yield a fragment corresponding to the N-methylpyrrolidinyl cation or related structures. The presence of the phenol moiety would also influence fragmentation, potentially through rearrangements. HRMS would confirm the elemental formula of C₁₄H₁₉NO.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Fragment Structure |

| 217 | [M]⁺ | [C₁₄H₁₉NO]⁺ |

| 176 | [M - C₃H₅]⁺ | [C₁₁H₁₄NO]⁺ |

| 172 | [M - CH₃ - C₂H₂]⁺ | [C₁₁H₁₀O]⁺ |

| 134 | [M - C₅H₁₁N]⁺ | [C₉H₁₀O]⁺ |

| 84 | [C₅H₁₀N]⁺ | N-methylpyrrolidine related fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. nist.gov Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching from the pyrrolidine, methyl, and allyl groups would be observed in the 2850-2960 cm⁻¹ range. researchgate.net The C=C stretching of the allyl group and the aromatic ring would be visible in the 1500-1650 cm⁻¹ region. The C-N stretching of the tertiary amine in the pyrrolidine ring is expected around 1030-1230 cm⁻¹. nih.gov

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200-3600 | Broad, Medium |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C=C stretch (allyl) | 1640-1680 | Medium |

| C-O stretch (phenol) | 1180-1260 | Strong |

| C-N stretch (tertiary amine) | 1030-1230 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The phenol moiety in this compound is the primary chromophore. It is expected to exhibit absorption maxima characteristic of a substituted phenol. Typically, phenols show a primary absorption band (π → π* transition) around 210-220 nm and a secondary, less intense band (n → π* transition) around 270-280 nm. nist.gov The exact position and intensity of these bands can be influenced by the substitution on the phenyl ring and the solvent used.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be effective.

A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the target compound from any impurities. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound (e.g., 275 nm). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantification of purity.

Table 4: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For phenolic compounds, GC analysis can be performed on the underivatized molecule or after derivatization to increase volatility and improve peak shape. epa.gov A common detector for underivatized phenols is the Flame Ionization Detector (FID). epa.gov

Derivatization procedures, such as methylation to form the corresponding anisole, can also be employed. settek.com The choice of GC column is critical for separation; a nonpolar column like a DB-5 (95% dimethyl-5% diphenylpolysiloxane) is often used. epa.gov However, without specific studies on This compound , the optimal column, temperature program, and resulting retention times remain undetermined.

Table 1: General GC Parameters for Phenolic Compound Analysis

| Parameter | General Description |

| Column Type | Fused-silica capillary column (e.g., DB-5, DB-1701). epa.gov |

| Detector | Flame Ionization Detector (FID) for underivatized phenols. epa.gov |

| Derivatization | Optional, e.g., methylation with diazomethane. settek.com |

| Carrier Gas | Typically Helium or Nitrogen. |

| Injection Mode | Split/Splitless. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid method for the separation and identification of compounds. For phenolic compounds, silica (B1680970) gel plates are commonly used as the stationary phase. colostate.edu The mobile phase, a solvent or mixture of solvents, is chosen based on the polarity of the analyte. colostate.edu Visualization of the separated spots can be achieved under UV light (typically at 254 nm) or by using a staining reagent, such as anisaldehyde, which reacts with the compounds to produce colored spots. nih.gov

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. colostate.edu However, no published TLC data, including specific mobile phase compositions or Rf values for This compound , could be located.

Table 2: General TLC Parameters for Organic Compound Analysis

| Parameter | General Description |

| Stationary Phase | Silica gel F254 plates. colostate.edu |

| Mobile Phase | Varies based on analyte polarity (e.g., mixtures of hexane, ethyl acetate, chloroform, methanol). colostate.edu |

| Visualization | UV light (254 nm), staining reagents (e.g., anisaldehyde, potassium permanganate). nih.gov |

| Key Parameter | Retention Factor (Rf). |

Other Advanced Characterization Techniques (e.g., X-ray Diffraction)

Despite the importance of this technique, a search of crystallographic databases and the broader scientific literature did not yield any results for the crystal structure of This compound .

Structure Activity Relationship Sar Studies of 3 3 Allyl 1 Methylpyrrolidin 3 Yl Phenol Analogues

Design and Synthesis of Structural Analogues

The design of analogues of 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol is rooted in established principles of medicinal chemistry, targeting key structural motifs known to be important for opioid receptor affinity and activity. The general structure consists of a tertiary amine within a pyrrolidine (B122466) ring, a phenyl group, and an allyl substituent, which are common features in various opioid classes. The synthesis of these analogues often follows a convergent strategy.

A common synthetic route to create 3-aryl-pyrrolidine derivatives involves several key steps. nih.gov For instance, the synthesis can be initiated from simple starting materials to build the 3-aryl-pyrrolidine core. nih.gov A versatile method allows for the creation of various 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine analogues, demonstrating the adaptability of the synthetic pathway. nih.gov Another approach focuses on producing 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives. nih.gov The synthesis of allylphenol compounds, a key structural component, can be achieved by reacting phenolic compounds with an inorganic base to form a phenoxide. This intermediate then reacts with chloropropene to yield an allyl phenolic ether, which undergoes a Claisen rearrangement upon heating to produce the final allylphenol compound. google.com

The general synthetic strategies are designed to be flexible, allowing for the introduction of a wide variety of substituents at different positions of the molecule to probe the SAR. This includes modifying the N-substituent on the pyrrolidine ring, altering the substitution pattern on the aromatic ring, and varying the nature of the allyl group.

Impact of Pyrrolidine Ring Modifications on Biological Interactions

Modifications to the pyrrolidine ring, including the N-substituent and the ring structure itself, have a significant impact on the biological activity of these compounds. The pyrrolidine ring serves as a scaffold that correctly orients the crucial pharmacophoric elements—the basic nitrogen and the aromatic ring—for interaction with the receptor.

The nitrogen atom within the pyrrolidine ring is typically protonated at physiological pH, forming a cationic head that is essential for a high-affinity interaction with a conserved aspartic acid residue (Asp2.50) in the binding pocket of opioid receptors. nih.gov The nature of the substituent on this nitrogen (the N-substituent) is a key determinant of activity and receptor selectivity. For this compound, the N-methyl group is a common feature in many potent opioid agonists.

Studies on related scaffolds like diazatricyclodecanes have shown that the size and conformation of the nitrogen-containing ring system can influence receptor affinity. Homologation, or the increase in ring size, can lead to varied effects on ligand-receptor complex stability. nih.gov For example, modifying the bridge in a bicyclic system can alter the orientation of the N-substituent and the aryl group, thereby affecting how the ligand fits into the receptor's binding pocket. nih.gov In the design of androgen receptor antagonists based on a 3-aryl-3-hydroxy-1-phenylpyrrolidine scaffold, the introduction of a methyl group at the 2-position of the pyrrolidine ring was found to increase binding affinity. nih.gov

| Modification to Pyrrolidine Ring | Effect on Biological Activity |

| N-Substituent | The size and nature of the group on the nitrogen atom influence receptor affinity and selectivity. Small alkyl groups like methyl are often optimal for µ-opioid receptor agonism. |

| Ring Conformation | The rigidity and stereochemistry of the pyrrolidine ring dictate the spatial arrangement of the pharmacophoric elements, impacting binding. |

| Ring Substitution | Adding substituents to the carbon framework of the pyrrolidine ring can enhance affinity by creating additional favorable interactions with the receptor or by influencing the ring's conformation. nih.gov |

Role of the Phenolic Hydroxyl Group in Molecular Recognition

The phenolic hydroxyl group on the aromatic ring is a cornerstone of molecular recognition for a vast number of opioid ligands, a principle that extends to this compound. This hydroxyl group is considered a critical hydrogen bond donor, interacting with a key histidine residue within the binding site of the µ-opioid receptor (MOR). nih.gov

Structure-activity relationship studies on morphine and its derivatives have consistently demonstrated that the 3-phenolic hydroxyl group is essential for analgesic activity. nih.gov The removal or modification of this group typically leads to a substantial decrease in both binding affinity and potency. nih.govacs.org For example, the synthesis of 3-deoxymorphine analogues showed that while some activity could be retained, they were significantly less potent and had lower binding affinity compared to their 3-hydroxy counterparts. nih.gov This highlights the pivotal role of the hydrogen bond formed by the phenolic hydroxyl in stabilizing the ligand-receptor complex.

The interaction is highly specific; the hydroxyl group acts as a proton donor to an acceptor site within the receptor. Replacing it with a group that cannot perform this function, such as a methoxy (B1213986) ether (O-methylation), often results in a dramatic loss of affinity, underscoring the importance of this specific hydrogen bonding interaction for molecular recognition and the subsequent activation of the receptor. nih.gov

| Modification of Phenolic Group | Consequence for Receptor Interaction |

| Removal of Hydroxyl Group (Deoxygenation) | Substantial decrease in binding affinity and pharmacological potency. nih.gov |

| Esterification or Etherification (e.g., O-methylation) | Drastic reduction in activity due to the inability to act as a hydrogen bond donor. |

| Replacement with Bioisosteres | Varies; some bioisosteres may retain partial activity, but the hydroxyl group is often optimal. |

Influence of Allyl Chain Variations on Activity Profile

The allyl group at the 3-position of the pyrrolidine ring plays a crucial role in defining the activity profile of the compound. This substituent occupies a specific region within the receptor binding pocket, and its size, shape, and flexibility can modulate affinity and efficacy.

In related series of compounds, such as those with a cinnamyl portion, this part of the molecule has been shown to be pivotal for µ-receptor affinity. nih.gov Variations at this position can lead to significant changes in biological activity. For instance, modifying the allyl group to a cinnamyl group and then introducing substituents on the phenyl ring of the cinnamyl chain can fine-tune the compound's interaction with the µ-opioid receptor. nih.gov

Research on related structures has provided insights into how variations in this part of the molecule can affect the activity profile. The substitution of the allyl group with other moieties can alter the ligand's interaction with accessory binding sites within the receptor pocket, potentially leading to changes in efficacy (full agonist, partial agonist, or antagonist) or selectivity between opioid receptor subtypes (µ, δ, κ). For example, in some opioid series, replacing a smaller alkyl or allyl group with a larger, more conformationally restricted group can introduce antagonistic properties.

| Allyl Chain Variation | Potential Impact on Activity |

| Chain Length | Increasing or decreasing the length of the carbon chain can alter the fit within the receptor pocket, affecting affinity. |

| Saturation | Conversion of the allyl (alkenyl) group to a propyl (alkyl) group removes the double bond, which can impact conformational flexibility and hydrophobic interactions. |

| Terminal Substitution | Adding substituents to the end of the allyl chain can probe for additional interactions with the receptor and significantly modify the pharmacological profile. |

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry is a critical factor in the interaction of chiral ligands like this compound with their biological targets. The compound has a stereocenter at the C3 position of the pyrrolidine ring, meaning it can exist as two enantiomers (R and S). These enantiomers can exhibit profoundly different pharmacological properties, as receptors are chiral environments and will preferentially bind one enantiomer over the other.

In many classes of opioid analgesics, the stereochemical configuration is paramount for activity. For example, in the morphinan (B1239233) series, only the levorotatory (-) isomers are potent analgesics, while the dextrorotatory (+) isomers are largely inactive as opioids. A similar high degree of stereoselectivity is observed in analogues of this compound.

Studies on related 3-substituted pyrrolidine derivatives have confirmed the importance of stereochemistry. For instance, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives developed as androgen receptor antagonists, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for antagonistic activity. nih.gov Similarly, in the development of mimics of the cyclic octapeptide octreotide, 3-amino-3-phenylpropionamide derivatives showed high affinity for the µ-opioid receptor, with the stereochemistry playing a key role. nih.gov The precise (R) or (S) configuration at the C3 position of this compound that confers optimal µ-opioid receptor affinity and efficacy is a key aspect determined through the synthesis and testing of the individual enantiomers.

Pharmacophore Mapping and Ligand-Based Design

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are necessary for binding to a specific receptor. For µ-opioid receptor ligands like this compound, a well-established pharmacophore model exists. nih.gov

This model typically includes several key features:

Aromatic Ring (Ar): A hydrophobic feature that engages in π-π stacking or hydrophobic interactions with aromatic residues in the receptor.

Phenolic Hydroxyl (H-bond donor): A crucial hydrogen bond donor site.

Basic Nitrogen (Positive Ionizable, PI): A group that is protonated at physiological pH and forms a key ionic bond with the receptor. nih.gov

Hydrophobic Regions: Additional areas, such as the one occupied by the allyl group, that contribute to binding affinity through hydrophobic interactions.

Ligand-based design uses this pharmacophore model to create new molecules with potentially improved properties. researchgate.net By aligning a series of active and inactive analogues, researchers can refine the pharmacophore model, adding or removing features and defining the optimal distances and angles between them. This approach has been successfully used to generate models for morphinan derivatives, which share key structural features with this compound. nih.gov The availability of such models provides a rational basis for the virtual screening of compound libraries and facilitates the design of novel candidates targeting the µ-opioid receptor. nih.govresearchgate.net

Molecular and Biological Mechanistic Investigations

Identification of Potential Molecular Targets

Research has consistently identified the dopamine (B1211576) D1 receptor as the primary molecular target for 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol. nih.govmdpi.com It acts as a potent and selective agonist for this receptor. nih.govmedchemexpress.com Receptor binding assays have demonstrated its high affinity for the D1 receptor, with a reported pKi value of 7.40 ± 0.09, which corresponds to a Ki of 39.8 nM. nih.govmedchemexpress.eu The compound shows functional inactivity at dopamine D2 receptors, highlighting its selectivity. medchemexpress.eu While it is a potent agonist at the D1 receptor, its optical antipode, A-77641, exhibits a significantly lower affinity. medchemexpress.eu

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that plays crucial roles in processes like voluntary movement and memory. biorxiv.orgpatsnap.com The selectivity of A-77636 for the D1 receptor over the D5 receptor, another D1-like receptor, can be leveraged to distinguish between the actions of these two receptor subtypes. mdpi.com

Biochemical Assay Development for Target Engagement

A variety of biochemical assays have been employed to study the engagement of this compound with its molecular target. These assays are crucial for quantifying the compound's functional activity.

Radioligand Binding Assays: These assays have been used to determine the binding affinity of the compound for the dopamine D1 receptor. For instance, preincubation of rat striatal membranes with A-77636 led to a significant decrease in D1 receptor binding, which persisted even after repeated washings, suggesting a slow dissociation from the receptor. nih.gov

Functional Assays: The functional consequences of receptor binding are often measured through assays that detect downstream signaling events. For A-77636, these have included measuring cyclic AMP (cAMP) production in various cell lines. nih.gov In fish retina, it demonstrated an intrinsic activity of 102% compared to dopamine, and in rat caudate-putamen, its intrinsic activity was 134% of dopamine. medchemexpress.eu

Cell-Based Reporter Assays: Commercially available reporter assay kits utilize engineered mammalian cells that constitutively express the human dopamine D1 receptor. indigobiosciences.com These systems, often employing a luciferase reporter gene, allow for the quantification of agonist or antagonist activity of test compounds like A-77636. indigobiosciences.com

Time-Resolved Functional Assays: More advanced techniques, such as those measuring G protein-coupled inward rectifier potassium (GIRK) channel activation and β-arrestin2 recruitment in real-time, have been used to compare the binding kinetics of different D1 receptor agonists, including A-77636. diva-portal.org

Cellular Signaling Pathway Elucidation

The binding of this compound to the D1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαs or Gαolf proteins, which in turn stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). nih.govfrontiersin.org

Key findings on the signaling pathways affected by A-77636 include:

cAMP Production: As a D1 agonist, A-77636 potently stimulates cAMP accumulation. nih.gov Studies using the SK-N-MC neuroblastoma cell line showed that a one-hour pretreatment with A-77636 resulted in significant residual cAMP production even after the drug was removed, a phenomenon not observed with other related D1 agonists. nih.gov This suggests a persistent activation of the receptor. nih.gov

β-Arrestin Recruitment: Beyond the classical G protein pathway, A-77636 has been shown to be a potent super-agonist for β-arrestin recruitment. biorxiv.org Its efficacy in recruiting β-arrestin was found to be significantly higher than other agonists, indicating a bias towards this signaling pathway. biorxiv.org

Receptor Endocytosis and Desensitization: The strong recruitment of β-arrestin by A-77636 is correlated with robust D1 receptor endocytosis (internalization). biorxiv.orgpatsnap.com This persistent activation and subsequent internalization may contribute to the rapid desensitization and tolerance observed with this compound. nih.govmdpi.com

MAP Kinase Pathway: The MAP kinase pathway has been identified as a potential G protein-independent signaling route for D1 receptors, often involving β-arrestin as a scaffold protein. nih.gov The pronounced β-arrestin activity of A-77636 suggests it may also influence this pathway.

Table 1: Functional Activity of this compound (A-77636) in Signaling Assays

| Assay | Parameter | Value | Reference |

|---|---|---|---|

| cAMP Signaling | EC₅₀ | 3.0 nM | biorxiv.org |

| Eₘₐₓ | 99% | biorxiv.org | |

| β-arrestin Recruitment | EC₅₀ | 34 nM | biorxiv.org |

| Eₘₐₓ | 130% | biorxiv.org | |

| Bias Factor | β-arrestin | 10 | biorxiv.org |

Investigation of Ligand-Target Binding Modes

Understanding how this compound binds to the D1 receptor is crucial for rational drug design. While specific crystal structures of A-77636 bound to the D1 receptor are not detailed in the provided results, general principles of ligand-receptor interaction for GPCRs apply.

The binding of ligands to dopamine receptors typically involves interactions with specific amino acid residues within the transmembrane helices of the receptor. nih.govresearchgate.net For D1 receptors, the catechol moiety present in many agonists, including A-77636, is a key feature. However, recent structural studies of non-catechol agonists have revealed extended binding poses that reach from the orthosteric site up to the extracellular loop 2 (ECL2). nih.gov

The slow dissociation rate of A-77636 from the D1 receptor, as inferred from functional assays, suggests a particularly stable ligand-receptor complex. nih.govdiva-portal.org This could be due to a combination of strong ionic interactions, hydrogen bonds, and hydrophobic interactions within the binding pocket. researchgate.net Computational modeling and docking studies are often used to predict these interactions in the absence of experimental structures. researchgate.net

Enzyme Kinetics and Inhibition Studies

The primary mechanism of action for this compound is as a receptor agonist, not as an enzyme inhibitor. nih.govmedchemexpress.eu The provided research focuses on its interaction with the D1 receptor and the subsequent signaling events. biorxiv.orgpatsnap.comnih.gov

However, the signaling pathways activated by A-77636 involve various enzymes whose kinetics are modulated. For example:

Adenylyl Cyclase: As a D1 agonist, A-77636 leads to the activation of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. nih.gov The potency of A-77636 (pEC50 = 8.13) in functional assays reflects its ability to effectively stimulate this enzyme's activity via the D1 receptor and its coupled G protein. medchemexpress.eu

Protein Kinase A (PKA): The increase in cAMP levels activates PKA, a key enzyme that phosphorylates numerous downstream targets, including transcription factors like CREB, leading to long-term changes in cellular function. nih.govnih.gov

While direct enzyme inhibition is not the primary mode of action, the compound's influence on receptor-mediated signaling profoundly affects the kinetics of these intracellular enzymes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| A-77636 |

| A-77641 |

| A-81686 |

| Dopamine |

| SKF-81297 |

| SCH 23390 |

| Haloperidol |

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol. While specific DFT studies on this exact compound are not extensively published, the methodology is widely applied to similar phenolic and pyrrolidine-containing compounds. researchgate.net These calculations provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and the nature of its interactions with biological targets.

For a molecule such as this compound, DFT can be used to calculate a range of properties that influence its biological activity. These include the electrostatic potential surface, which identifies regions of positive and negative charge, and the distribution of electron density. These properties are fundamental in understanding how the molecule will orient itself within a receptor binding pocket.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate the donor-acceptor interactions within the molecule and between the molecule and its receptor. researchgate.net For instance, the interaction between the lone pairs of the hydroxyl group's oxygen and the pyrrolidine's nitrogen with acceptor orbitals in the receptor can be quantified.

| Computational Property | Significance for this compound | Typical Computational Method |

|---|---|---|

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts chemical reactivity and sites of interaction. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Electrostatic Potential Surface | Visualizes charge distribution, guiding understanding of intermolecular interactions. | DFT |

| Natural Bond Orbital (NBO) Analysis | Details intramolecular and intermolecular donor-acceptor interactions. | NBO analysis post-DFT calculation |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate the binding of this compound to its primary targets, the opioid receptors. nih.gov These simulations provide an atomic-level view of the ligand-receptor complex, highlighting key interactions that are essential for agonistic activity.

Docking studies typically place the ligand into the binding site of the receptor, and scoring functions are used to predict the most favorable binding poses. For this compound, docking into the µ-opioid receptor would likely show the protonated nitrogen of the pyrrolidine (B122466) ring forming a crucial ionic interaction with a conserved aspartic acid residue (Asp147) in the receptor. nih.gov The phenolic hydroxyl group is also expected to form hydrogen bonds with residues such as Tyrosine or Histidine within the binding pocket. nih.gov

Following docking, MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com These simulations can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the role of water molecules in mediating interactions. nih.govmdpi.com For instance, MD simulations can show how the allyl group of the compound explores different sub-pockets within the receptor, potentially influencing its efficacy and selectivity. researchgate.net

| Simulation Type | Objective | Key Findings for Opioid Ligands |

|---|---|---|

| Molecular Docking | Predict binding pose and affinity. | Identification of key interactions with Asp147, Tyr326, and other residues in the opioid receptor binding site. nih.govresearchgate.net |

| Molecular Dynamics | Analyze the stability and dynamics of the ligand-receptor complex. | Reveals conformational changes in the receptor upon ligand binding and the role of specific residues in stabilizing the active state. nih.govresearchgate.net |

De Novo Design of Analogues based on Computational Models

Computational models of how this compound binds to its receptor can be used as a foundation for the de novo design of novel analogues with improved properties. nih.gov Generative deep learning frameworks, for example, can be trained on known opioid receptor ligands to generate new molecular structures with desired characteristics, such as higher potency or better selectivity. nih.gov

The pharmacophore model derived from the binding pose of this compound would be a key input for such design efforts. This model would consist of essential features like a cationic center (the protonated nitrogen), a hydrogen bond donor (the hydroxyl group), and a hydrophobic region (the allyl group and phenyl ring). nih.gov By constraining the generation of new molecules to fit this pharmacophore, it is possible to explore novel chemical space while retaining the key interactions required for biological activity. nih.gov

Prediction of Reaction Mechanisms and Pathways

Computational chemistry can also be employed to predict the most likely synthetic routes and reaction mechanisms for producing this compound and its analogues. mit.edu By calculating the activation energies and reaction enthalpies of different potential synthetic steps, computational models can help chemists identify the most efficient and highest-yielding pathways.

For the synthesis of the 3-aryl-N-methylpyrrolidine scaffold, computational methods can be used to study the transition states of key reactions, such as the cyclization to form the pyrrolidine ring or the arylation reaction to attach the phenol (B47542) group. mdpi.com This predictive capability can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic strategies. mit.edu

Conformational Analysis using Computational Methods

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Computational methods are essential for exploring the conformational landscape of this compound and identifying the low-energy conformers that are most likely to be biologically active. nih.gov

Techniques such as systematic or stochastic conformational searches can be used to generate a wide range of possible conformations. These can then be minimized using molecular mechanics or quantum mechanics methods to identify the most stable structures. The results of conformational analysis can help to explain the structure-activity relationships of different isomers and analogues. For example, the orientation of the allyl group relative to the pyrrolidine ring can significantly impact the molecule's interaction with the opioid receptor. nih.gov

Derivatization and Chemical Modification for Research Applications

Strategies for Phenolic Group Derivatization

The phenolic hydroxyl group of "3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol" is a prime site for derivatization due to its reactivity and importance in molecular interactions, such as hydrogen bonding with biological targets. Common modifications include etherification and esterification, which can alter the compound's pharmacokinetic and pharmacodynamic properties.

Etherification: The formation of ethers is a common strategy to replace the hydrogen-bond donating phenol (B47542) with a hydrogen-bond accepting group. This can be achieved through Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base like sodium hydride (NaH) or potassium carbonate (K2CO3), is reacted with an alkyl halide. Another approach involves using milder conditions, such as reaction with alcohols in the presence of a tertiary amine catalyst at elevated temperatures. google.com These methods allow for the introduction of a wide range of alkyl or aryl groups.

Esterification: Esterification of the phenolic hydroxyl can be accomplished through several methods. Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a standard procedure. For more sensitive substrates, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate the reaction with carboxylic acids. researchgate.net Enzymatic methods, for instance using lipases, offer a high degree of selectivity under mild conditions, which can be advantageous when working with complex molecules. mdpi.com

The table below summarizes potential derivatization reactions for the phenolic group.

| Reaction Type | Reagents and Conditions | Potential Product Structure | Purpose of Modification |

| Etherification | 1. NaH, THF2. R-X (e.g., CH₃I, BnBr) | Modulate solubility, alter hydrogen bonding capacity, introduce functional handles. | |

| Esterification | Acyl chloride (RCOCl), Pyridine | Prodrug strategies, alter lipophilicity, introduce reporter groups. | |

| Steglich Esterification | R-COOH, DCC/EDC, DMAP | Mild conditions for sensitive substrates, broad scope of carboxylic acids. |

Table 1: Proposed Derivatization Strategies for the Phenolic Group

Modification of the Pyrrolidine (B122466) Nitrogen for Probe Development

N-Demethylation: The removal of the N-methyl group is a crucial first step for further functionalization. nih.gov Several methods are available for this transformation. The von Braun reaction, using cyanogen (B1215507) bromide (CNBr), results in an N-cyano intermediate that can be hydrolyzed to the secondary amine. Another common method involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl), which form a carbamate (B1207046) intermediate that is subsequently cleaved under mild conditions to yield the desired N-H pyrrolidine. chim.itsemanticscholar.org Oxidative methods, sometimes employing palladium or iron catalysts, have also been developed for N-demethylation. chim.itnih.gov

N-Alkylation/Acylation: Once the secondary amine is obtained, it can be readily modified through N-alkylation with various alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net This allows for the introduction of a wide range of functional groups, including fluorescent tags, biotin (B1667282) for affinity purification, or reactive moieties for covalent labeling of biological targets. Acylation with activated carboxylic acids or sulfonyl chlorides can also be performed to introduce different functionalities.

Below is a table outlining potential modifications of the pyrrolidine nitrogen.

| Reaction Sequence | Reagents and Conditions | Potential Intermediate/Product Structure | Application in Probe Development |

| N-Demethylation | 1. α-Chloroethyl chloroformate (ACE-Cl)2. Methanol, heat | Generation of a secondary amine for further functionalization. | |

| N-Alkylation | R-X (e.g., propargyl bromide), K₂CO₃, CH₃CN | Introduction of bioorthogonal handles like alkynes for click chemistry. | |

| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | Attachment of reporter groups or linkers for probe synthesis. |

Table 2: Proposed Strategies for Pyrrolidine Nitrogen Modification

Chemical Transformations of the Allyl Moiety for Functionalization

The allyl group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups through reactions targeting the carbon-carbon double bond. These modifications can be used to attach probes, alter the shape of the molecule, or investigate the role of this substituent in biological activity.

Oxidative Cleavage: The double bond can be cleaved oxidatively using reagents like ozone (O₃) followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup to yield an aldehyde or a carboxylic acid, respectively. This newly introduced functional group can then be used for further conjugation.

Epoxidation and Ring-Opening: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., azides, amines, thiols) to introduce a wide range of functionalities.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, leading to a terminal primary alcohol. The alcohol can then be further functionalized, for example, by esterification or conversion to a leaving group for subsequent substitution reactions.

Thiol-Ene "Click" Reaction: The radical-mediated addition of a thiol across the double bond is a highly efficient and bioorthogonal reaction. nih.govnih.gov This allows for the conjugation of the molecule to thiol-containing biomolecules or probes under mild conditions.

The following table summarizes potential functionalization strategies for the allyl group.

| Reaction Type | Reagents and Conditions | Potential Product Structure | Utility in Functionalization |

| Epoxidation | m-CPBA, CH₂Cl₂ | Creates an electrophilic site for nucleophilic addition. | |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Introduces a primary alcohol for further derivatization. | |

| Thiol-Ene Reaction | R-SH, Photoinitiator, UV light | Efficient and bioorthogonal conjugation. | |

| Dihydroxylation | OsO₄ (cat.), NMO | Forms a diol, increasing polarity and providing sites for further reaction. |

Table 3: Proposed Functionalization Strategies for the Allyl Moiety

Synthesis of Labeled Analogues for Mechanistic Probes

The development of labeled analogues of "this compound" is essential for conducting detailed mechanistic studies, including receptor binding assays, in vivo imaging, and target identification. Labeling can be achieved by incorporating radioactive isotopes, stable isotopes, or affinity tags.

Radiolabeling: For quantitative binding studies, radiolabeled ligands are indispensable. Tritium (³H) can be introduced by catalytic tritiation of the allyl double bond. For positron emission tomography (PET) imaging, short-lived isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) can be incorporated. For instance, ¹¹C can be introduced by methylating the N-demethylated precursor with [¹¹C]methyl iodide or by reacting the phenolic precursor with a [¹¹C]methylating agent. Radioiodination, for example with iodine-125 (B85253) (¹²⁵I), can be achieved on the aromatic ring if an appropriate precursor, such as a trialkylstannyl derivative, is prepared. nih.gov

Affinity-Based Probes: To covalently label the biological target, affinity-based probes can be synthesized. These probes typically contain a reactive group that forms a covalent bond with amino acid residues in the binding pocket of the target protein. A common strategy is to introduce a photo-reactive group, such as an azido (B1232118) or diazirine moiety, which upon photolysis, generates a highly reactive nitrene or carbene that can insert into nearby C-H or N-H bonds. These groups can be installed, for example, by acylating the phenolic hydroxyl or the N-demethylated pyrrolidine with a precursor containing the photo-reactive tag.

Fluorescent Probes: For fluorescence-based assays and imaging, a fluorophore can be attached to the molecule. This is typically done by functionalizing one of the handles (phenolic hydroxyl, N-demethylated pyrrolidine, or a derivative of the allyl group) with a linker that is then coupled to an amine-reactive or thiol-reactive fluorescent dye.

The table below provides an overview of strategies for synthesizing labeled analogues.

| Labeling Strategy | Methodology | Potential Labeled Analogue | Research Application |

| Tritiation | Catalytic reduction of the allyl group with ³H₂ gas. | Saturation binding assays to determine receptor density and affinity. | |

| ¹¹C-Labeling | N-methylation of the demethylated precursor with [¹¹C]CH₃I. | PET imaging to study in vivo distribution and target occupancy. | |

| Photoaffinity Labeling | Acylation of the phenol with a reagent containing a benzophenone (B1666685) or azido group. | Covalent labeling of the target receptor for identification and structural studies. | |

| Fluorescent Labeling | Coupling of a fluorophore (e.g., fluorescein (B123965) isothiocyanate) to the N-demethylated precursor. | Fluorescence microscopy, flow cytometry, and fluorescence polarization assays. |

Table 4: Proposed Strategies for the Synthesis of Labeled Analogues

Pre Clinical Research on Biological Activities in Model Systems

Investigation of Neurotrophic Activities in Cellular Models (e.g., neurite outgrowth assays)

No publicly available scientific studies have been identified that investigate the neurotrophic activities of 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol in cellular models. There are no reports on its effects in neurite outgrowth assays or similar experimental systems designed to assess the promotion of neuronal growth and survival.

Receptor Binding and Functional Assays in in vitro Systems

There is no available data from in vitro receptor binding or functional assays for this compound. Consequently, its affinity and functional activity (i.e., agonist, antagonist, or modulator) at various receptors are unknown.

Cell-Based Functional Phenotypic Screening

No information has been found in the public domain regarding the use of this compound in cell-based functional phenotypic screening campaigns. Phenotypic screening is an approach used to identify substances that induce a particular change or effect in cells without a preconceived target.

Assessment of Specific Biological Effects in in vivo Animal Models

There are no published in vivo studies in animal models for this compound. Therefore, its potential biological effects, behavioral or physiological, in a whole-organism context have not been documented.

Phenol-based Biological Activity Assessment

While phenols as a chemical class are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties, no specific assessment of the biological activities attributed to the phenol (B47542) group within the context of the this compound molecule has been reported. The influence of the substituted pyrrolidine (B122466) moiety on the typical activities of the phenol group has not been explored in the available literature.

Q & A

Basic: What spectroscopic methods are essential for characterizing 3-(3-Allyl-1-methylpyrrolidin-3-yl)phenol?

Answer:

Key techniques include:

- NMR Spectroscopy : and NMR identify substituent positions and confirm allyl/methyl group integration. For example, pyrrolidine ring protons typically show signals at δ 1.5–3.0 ppm, while phenolic -OH appears as a broad singlet (~δ 5–6 ppm) .

- IR Spectroscopy : Detect phenolic O–H stretching (~3200–3600 cm) and pyrrolidine C–N vibrations (~1100–1250 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., exact mass ~261.20 g/mol) and fragmentation patterns of the allyl-pyrrolidine moiety .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Answer:

X-ray diffraction provides:

- Hydrogen-bonding networks : Phenolic O–H groups often form intermolecular interactions (e.g., O–H⋯O or O–H⋯N), influencing crystal packing .

- Pyrrolidine conformation : The allyl group’s spatial arrangement (axial/equatorial) can be determined, with deviations from planarity quantified (e.g., mean planarity <0.1 Å) .

- Validation of stereochemistry : Absolute configuration of the chiral pyrrolidine carbon is confirmed via Flack parameters .

Basic: What synthetic strategies are effective for pyrrolidinyl-phenol derivatives?

Answer:

Common routes include:

- Mannich reactions : Introduce pyrrolidine via amine-formaldehyde-phenol condensation .

- Allylation : Use allyl bromides with preformed pyrrolidine intermediates under basic conditions (e.g., KCO/DMF) .

- Protection/deprotection : Phenolic -OH can be protected with tert-butyldimethylsilyl (TBDMS) groups during synthesis to prevent side reactions .

Advanced: How should researchers address conflicting NMR data during synthesis optimization?

Answer:

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl; phenolic -OH proton visibility varies with solvent polarity .

- Dynamic effects : Allyl group rotation may cause splitting; variable-temperature NMR can resolve this .

- Impurity analysis : Use - COSY or HSQC to distinguish target compound signals from byproducts (e.g., unreacted starting materials) .

Basic: How do solubility properties influence purification of this compound?

Answer:

- Polarity : The phenolic -OH enhances solubility in polar solvents (e.g., methanol, ethanol) for recrystallization .

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate allyl-pyrrolidine derivatives from nonpolar impurities .

- Crystallization : Slow evaporation from acetone/water mixtures yields high-purity crystals suitable for X-ray analysis .

Advanced: What computational methods complement experimental structural analysis?

Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G* to predict NMR chemical shifts (error <0.3 ppm vs. experimental) .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) by aligning the allyl-pyrrolidine moiety into hydrophobic pockets .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π) in crystal packing .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent phenolic -OH oxidation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters melting points .

- Temperature : Long-term storage at –20°C minimizes degradation; monitor via periodic HPLC analysis .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation of allyl intermediates; yields improve with catalyst loading (5–10 wt%) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

- Flow chemistry : Continuous processes minimize side reactions (e.g., polymerization of allyl groups) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of pyrrolidine vapors (irritant) .

- PPE : Wear nitrile gloves and goggles; phenolic compounds can cause skin irritation .

- Waste disposal : Neutralize with dilute NaOH before discarding aqueous waste .

Advanced: How does substituent variation impact biological activity in related compounds?

Answer:

- Allyl vs. alkyl groups : Allyl derivatives show enhanced antimicrobial activity due to increased membrane permeability .

- Pyrrolidine N-methylation : Reduces cytotoxicity while maintaining target binding affinity (e.g., IC shifts from 10 nM to 50 nM) .

- Phenolic -OH substitution : Acetylation decreases solubility but improves blood-brain barrier penetration in neuroactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.